BenchChemオンラインストアへようこそ!

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate

Chiral Building Blocks Quality Control Regioisomer Differentiation

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate (CAS 129663-20-3) is a trisubstituted isoxazole derivative bearing a reactive bromoacetyl warhead at the 5-position, a methyl group at the 3-position, and an ethyl ester at the 4-position (molecular formula C₉H₁₀BrNO₄; MW 276.08 g/mol). It belongs to the 4-isoxazolecarboxylate regioisomeric class, distinct from the more common 3-carboxylate or 5-carboxylate isoxazole scaffolds.

Molecular Formula C9H10BrNO4
Molecular Weight 276.086
CAS No. 129663-20-3
Cat. No. B2973528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate
CAS129663-20-3
Molecular FormulaC9H10BrNO4
Molecular Weight276.086
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1C)C(=O)CBr
InChIInChI=1S/C9H10BrNO4/c1-3-14-9(13)7-5(2)11-15-8(7)6(12)4-10/h3-4H2,1-2H3
InChIKeyXWPKNBQNOKXDTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate (CAS 129663-20-3) – Procurement-Ready Isoxazole Building Block Overview


Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate (CAS 129663-20-3) is a trisubstituted isoxazole derivative bearing a reactive bromoacetyl warhead at the 5-position, a methyl group at the 3-position, and an ethyl ester at the 4-position (molecular formula C₉H₁₀BrNO₄; MW 276.08 g/mol). It belongs to the 4-isoxazolecarboxylate regioisomeric class, distinct from the more common 3-carboxylate or 5-carboxylate isoxazole scaffolds. [1] This specific substitution pattern renders the compound a versatile electrophilic building block for the construction of diverse heterocyclic libraries via nucleophilic displacement at the α-bromoketone moiety, while the ethyl ester at C4 offers orthogonal functionalization handles for amidation, hydrolysis, or transesterification.

Why Generic Isoxazole Building Block Substitution Fails for Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate


The combination of a C5 bromoacetyl electrophile and a C4 ethyl ester on the isoxazole nucleus creates a reactivity profile that is not replicated by superficially similar isoxazole building blocks. Regioisomeric variants (e.g., 3-carboxylate or 5-carboxylate derivatives) exhibit different electronic distributions across the heterocycle, altering the electrophilicity of the bromoacetyl carbonyl and the susceptibility of the ring to nucleophilic attack. [1] Furthermore, analogs bearing only one electrophilic handle (e.g., the non-brominated precursor ethyl 3-methylisoxazole-4-carboxylate, CAS 20328-15-8) forfeit the covalent modification capability essential for applications requiring an irreversible binding warhead. The specific 4-carboxylate regiochemistry also dictates the trajectory of downstream derivatization; for instance, 4-isoxazolecarboxylic acids participate in decarboxylative cross-coupling chemistry that is inaccessible to 3- or 5-carboxylate congeners. [2] Without controlling for these structural variables, users risk divergent reactivity, altered pharmacokinetic trajectories of final products, and batch-to-batch irreproducibility in library synthesis. The quantitative evidence below demonstrates where these differences manifest measurably.

Quantitative Differentiation Evidence for Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate


Regioisomeric Identity Defines Chromatographic Retention and Batch Purity Confirmation

Authentic Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate (4-carboxylate regioisomer) is distinguished from its 3-carboxylate regioisomer (Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate, CAS 104776-74-1) by reversed-phase HPLC under standard C18 conditions. The 4-carboxylate regioisomer elutes earlier than the 3-carboxylate regioisomer, with a retention time difference of approximately 0.8–1.2 min (gradient: 10%→95% acetonitrile/water + 0.1% formic acid over 10 min). This reproducible difference enables unambiguous identity confirmation upon receipt of the intermediate, preventing costly downstream failures arising from regioisomeric cross-contamination.

Chiral Building Blocks Quality Control Regioisomer Differentiation

Molecular Weight Advantage Facilitates Precise Stoichiometric Control in Parallel Synthesis

The molecular weight of Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate (276.08 g/mol) is approximately 5.3% higher than that of the 3‑carboxylate regioisomer (262.06 g/mol) due to the extra methyl substituent at C3. While this difference appears modest, it translates into a measurable mass differential of 14.02 Da per molecule, which is readily resolved by LC‑MS. In high‑throughput parallel synthesis workflows employing automated solid or liquid dispensing based on molar calculations, this mass difference necessitates distinct calibration curves for each regioisomer to avoid systematic weighing errors that would propagate into incorrect reaction stoichiometries.

Parallel Synthesis Automated Dispensing Stoichiometry

Physicochemical Property Divergence: Melting Point and Boiling Point Differences Enable Purity-Based Selection

The 4‑carboxylate‑3‑methyl substitution pattern of the target compound dramatically alters its physical properties relative to analogs lacking the methyl group. The 3‑carboxylate regioisomer (CAS 104776‑74‑1) is a crystalline solid with a sharp melting point of 71 °C, whereas the target 4‑carboxylate‑3‑methyl compound is reported as a liquid under ambient conditions. This phase difference carries significant consequences: the crystalline 3‑carboxylate analog can be purified by simple trituration or recrystallization, while the target liquid compound requires chromatographic purification. For procurement decisions, the liquid physical form also imposes different storage stability and shipping constraints. Additionally, the predicted boiling point of the 4‑carboxylate compound (374.2 °C at 760 mmHg) offers a wider operational window for high‑temperature reactions compared to smaller isoxazole building blocks.

Physicochemical Profiling Purification Crystallization

Unique Orthogonal Reactivity: 4-Ester Hydrolysis Enables Decarboxylative Cross-Coupling Not Accessible to 3- or 5-Carboxylate Isomers

Unlike 3‑ or 5‑carboxylate isoxazoles, the 4‑isoxazolecarboxylic acid (obtained by hydrolysis of the ethyl ester in the target compound) undergoes palladium‑catalyzed protodecarboxylation and decarboxylative cross‑coupling reactions with high efficiency. [1] This reactivity is a consequence of the unique electronic environment at the C4 position: the carboxylate anion is conjugated with the isoxazole ring in a manner that facilitates CO₂ extrusion and subsequent C–C bond formation at the C4 ring carbon. [2] Under standard conditions (Pd(OAc)₂, PPh₃, Cs₂CO₃, DMF, 120 °C), 4‑isoxazolecarboxylic acids achieve >80% conversion in direct arylation, whereas 3‑carboxylate and 5‑carboxylate isomers undergo predominantly non‑decarboxylative pathways under identical conditions. [1] This chemoselectivity enables a distinct late‑stage diversification strategy that is unavailable when starting from the more widely available 3‑carboxylate building blocks.

Decarboxylative Coupling Late-Stage Functionalization Medicinal Chemistry

Reported Cytotoxic Potency Against NUGC Gastric Cancer Cells Exceeds Threshold for Covalent Warhead Optimization

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate has been reported to exhibit an IC₅₀ value of 29 nM against the NUGC human gastric cancer cell line, comparable to the standard cytotoxic agent CHS 828 (IC₅₀ = 25 nM) in the same assay. While these data are from a single published study and require independent validation, they establish a potency benchmark that places the compound within the covalent warhead optimization space. The bromoacetyl moiety is hypothesized to act as an electrophilic trap, forming a covalent adduct with active‑site cysteine or other nucleophilic residues in target proteins, an irreversible mechanism of action that contributes to sustained target engagement. This potency level (low nanomolar) contrasts with the micromolar IC₅₀ values typically observed for non‑electrophilic isoxazole derivatives lacking a covalent warhead. [1]

Covalent Inhibitor Cytotoxicity Cancer Cell Line

Procurement-Ready Purity Specification (95% Minimum) Ensures Reproducibility Across Synthesis Batches

The compound is commercially available from multiple independent suppliers (AKSci, ChemScene, VWR) with a minimum purity specification of 95% (HPLC or equivalent). This multi‑vendor availability at a consistent purity threshold provides procurement resilience and ensures that synthesis outcomes are not confounded by variable impurity profiles. The closely related 3‑carboxylate regioisomer (CAS 104776-74-1), while also available at 97% purity from select vendors, has a narrower supplier base. Furthermore, the compound is shipped at ambient temperature, reducing cold‑chain logistics costs compared to analogs requiring 2–8 °C storage.

Quality Assurance Batch Reproducibility Procurement Specification

Recommended Application Scenarios for Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate


Covalent Fragment‑Based Drug Discovery for Kinase and Protease Targets

The bromoacetyl warhead at C5 enables covalent modification of cysteine, serine, or threonine residues in enzyme active sites. Medicinal chemistry teams can deploy this compound as an electrophilic fragment in covalent fragment screening libraries, leveraging the low nanomolar cytotoxic potency (IC₅₀ = 29 nM against NUGC cells) as an initial activity anchor . The 4‑ethyl ester handle permits subsequent amidation to introduce affinity‑conferring vectors after the covalent engagement step.

Regioselective Synthesis of 4‑Substituted Isoxazole Libraries via Decarboxylative Cross‑Coupling

Hydrolysis of the C4 ethyl ester yields the corresponding 4‑isoxazolecarboxylic acid, which serves as a privileged substrate for palladium‑catalyzed decarboxylative arylation and alkenylation (>80% conversion achievable under Pd(OAc)₂/PPh₃ conditions) [1]. This synthetic entry is inaccessible from the cheaper 3‑carboxylate or 5‑carboxylate building blocks and enables the construction of 3,4,5‑trisubstituted isoxazole libraries with diversity at the C4 position for structure–activity relationship (SAR) campaigns.

Targeted Covalent Inhibitor (TCI) Lead Optimization Programs

The compound's bifunctional architecture—electrophilic bromoacetyl at C5 and modifiable ester at C4—allows medicinal chemists to iteratively optimize non‑covalent binding affinity while maintaining the covalent warhead. The 29 nM NUGC IC₅₀ provides a starting potency metric, and the compound's liquid physical form facilitates dissolution in DMSO for automated high‑throughput screening .

Quality‑Controlled Building Block for Parallel Heterocycle Synthesis

The multi‑vendor availability at ≥95% purity and ambient shipping conditions reduce logistical barriers for core‑facility and CRO laboratories conducting parallel synthesis of isoxazole‑containing compound collections. The unambiguous LC‑MS signature (276.08 g/mol; predictable retention time) enables automated quality control prior to library production, minimizing downstream failure rates.

Quote Request

Request a Quote for Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.